molecular formula C25H26N2O6S B2836261 3,5-bis(3,4-dimethoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole CAS No. 370844-06-7

3,5-bis(3,4-dimethoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole

Cat. No.: B2836261
CAS No.: 370844-06-7
M. Wt: 482.55
InChI Key: RJWSXBZXVKQUTK-UHFFFAOYSA-N
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Description

3,5-bis(3,4-dimethoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole is a useful research compound. Its molecular formula is C25H26N2O6S and its molecular weight is 482.55. The purity is usually 95%.
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Biological Activity

3,5-bis(3,4-dimethoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole is a compound that belongs to the pyrazole family, known for its diverse biological activities. This article reviews the compound's pharmacological properties, synthesis methods, and relevant case studies, providing a comprehensive overview of its potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C25_{25}H26_{26}N2_{2}O6_{6}S
  • Molecular Weight : 478.55 g/mol
  • IUPAC Name : this compound

The structure features two methoxy-substituted phenyl groups and a phenylsulfonyl moiety attached to the pyrazole core. This unique arrangement contributes to its biological activity.

Anticancer Activity

Research indicates that derivatives of pyrazoles exhibit significant anticancer properties. For instance:

  • A study demonstrated that compounds similar to this compound showed promising activity against various cancer cell lines including MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) with IC50_{50} values ranging from 3.79 µM to 42.30 µM .

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory effects:

  • In vitro studies indicated that certain derivatives could inhibit tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) production by up to 93% at concentrations of 10 µM, comparable to dexamethasone .

Antimicrobial Activity

The antimicrobial properties of pyrazoles have also been explored:

  • Compounds derived from the pyrazole framework have shown activity against bacteria such as E. coli and S. aureus. Specific derivatives demonstrated effective inhibition at concentrations as low as 40 µg/mL .

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions of hydrazine derivatives with appropriate diketones or β-keto esters under controlled conditions. Key steps include:

  • Formation of the Pyrazole Core : Cyclization of hydrazines with carbonyl compounds.
  • Functional Group Modifications : Introduction of methoxy and sulfonyl groups via electrophilic aromatic substitution or other functionalization techniques.

Case Studies

Several studies highlight the biological activity of pyrazole derivatives:

StudyCompound TestedActivityResults
Selvam et al.1-thiocarbamoyl 3-substituted phenyl-5-(2-pyrrolyl)-4,5-dihydro-(1H)-pyrazoleMAO-B inhibitionHigh activity against MAO isoforms
Chovatia et al.1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazoleAntitubercularEffective against Mycobacterium tuberculosis strains
Burguete et al.Various diaryl pyrazolesAntibacterialSignificant activity against multiple bacterial strains

Properties

IUPAC Name

2-(benzenesulfonyl)-3,5-bis(3,4-dimethoxyphenyl)-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O6S/c1-30-22-12-10-17(14-24(22)32-3)20-16-21(18-11-13-23(31-2)25(15-18)33-4)27(26-20)34(28,29)19-8-6-5-7-9-19/h5-15,21H,16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJWSXBZXVKQUTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=NN2S(=O)(=O)C3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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